molecular formula C10H14N2O2 B14490134 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide CAS No. 65180-01-0

1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14490134
CAS No.: 65180-01-0
M. Wt: 194.23 g/mol
InChI Key: NMRPDGIJLGIXPK-UHFFFAOYSA-N
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Description

1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a dihydropyridine ring, an ethenyloxyethyl group, and a carboxamide group. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Ethenyloxyethyl Group: The ethenyloxyethyl group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethenyloxy group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with cellular components.

    Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. The pathways involved include the inhibition of calcium influx, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and applications.

Properties

CAS No.

65180-01-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-4H-pyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-2-14-7-6-12-5-3-4-9(8-12)10(11)13/h2-3,5,8H,1,4,6-7H2,(H2,11,13)

InChI Key

NMRPDGIJLGIXPK-UHFFFAOYSA-N

Canonical SMILES

C=COCCN1C=CCC(=C1)C(=O)N

Origin of Product

United States

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